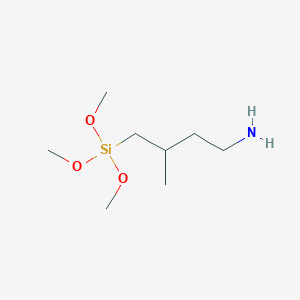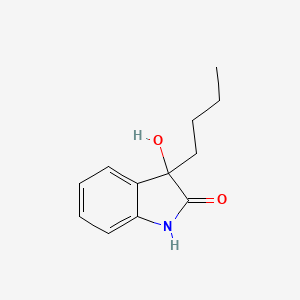
1-Chloro-3,3-dimethoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3,3-dimethoxybutane is an organic compound with the molecular formula C6H13ClO2. It is a chlorinated ether, characterized by the presence of a chlorine atom and two methoxy groups attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
1-Chloro-3,3-dimethoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-dimethoxy-1-butanol with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, yielding this compound. Another method involves the use of phosphorus trichloride (PCl3) as a chlorinating agent. Industrial production methods typically involve similar chlorination reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-3,3-dimethoxybutane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2). These reactions typically occur under basic conditions.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carbonyl compounds or reduced to form hydrocarbons.
Common reagents used in these reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3,3-dimethoxybutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Agrochemicals: It serves as a building block in the production of certain agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-3,3-dimethoxybutane in chemical reactions typically involves the formation of a carbocation intermediate. For example, in nucleophilic substitution reactions, the chlorine atom leaves, forming a carbocation that is then attacked by a nucleophile. The stability of the carbocation intermediate plays a crucial role in determining the reaction pathway and products.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3,3-dimethoxybutane can be compared with other chlorinated ethers such as 1-Chloro-3,3-dimethylbutane and 1-Chloro-3,3-dimethoxypropane. While these compounds share similar structural features, their reactivity and applications can differ significantly. For instance, 1-Chloro-3,3-dimethylbutane is more commonly used in the synthesis of pharmaceuticals, whereas 1-Chloro-3,3-dimethoxypropane may be preferred in certain material science applications due to its different physical properties.
Eigenschaften
CAS-Nummer |
111772-63-5 |
|---|---|
Molekularformel |
C6H13ClO2 |
Molekulargewicht |
152.62 g/mol |
IUPAC-Name |
1-chloro-3,3-dimethoxybutane |
InChI |
InChI=1S/C6H13ClO2/c1-6(8-2,9-3)4-5-7/h4-5H2,1-3H3 |
InChI-Schlüssel |
LBHLASXKWBAWAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCl)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)

![Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate](/img/structure/B14319317.png)
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)







![Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14319396.png)
